molecular formula C13H12O4 B11877154 4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid

4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11877154
M. Wt: 232.23 g/mol
InChI Key: JXDLRDKDBVZFNM-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₂O₄ and a molecular weight of 232.23 . This compound belongs to the chromone (4H-chromen-4-one) family, a class of oxygen-containing heterocycles that are prominent in numerous natural products and medicinal compounds . Chromones and their derivatives are extensively studied due to their wide spectrum of biological activities, which include anti-inflammatory, antioxidant, antibacterial, and antitumor properties . Specifically, chromone motifs with a carboxylate group at the C-3 position, such as this compound, represent particularly interesting scaffolds for research and development. These structures can act as both Michael acceptors and 1,3-diketones, making them versatile intermediates in organic synthesis and medicinal chemistry for the construction of more complex molecules . The trimethyl substitution pattern on the chromone core can influence the compound's electronic properties and solubility, potentially optimizing its performance in various applications. While direct studies on this specific derivative are limited, research on closely related coumarin-3-carboxylic acids demonstrates their significant value in materials science. These compounds have been successfully employed as high-performance photoinitiators in free radical photopolymerization under visible light irradiation . In this context, they are used in two- and three-component photoinitiating systems for the light-induced polymerization of acrylate and methacrylate resins, which is a key process for applications in coatings, dentistry, and 3D printing . The presence of electron-donating or withdrawing groups on the coumarin scaffold allows for fine-tuning of light absorption properties, making them suitable for use with modern LED light sources . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4,6,7-trimethyl-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-6-4-9-8(3)11(12(14)15)13(16)17-10(9)5-7(6)2/h4-5H,1-3H3,(H,14,15)

InChI Key

JXDLRDKDBVZFNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C(=C2C)C(=O)O

Origin of Product

United States

Preparation Methods

Malononitrile-Based Cyclocondensation

An alternative route employs malononitrile as the active methylene component. This method, adapted from 3-cyanocoumarin syntheses, involves refluxing 4,6,7-trimethylsalicylaldehyde with malononitrile in ethanol using piperidine and acetic acid as catalysts .

Procedure :

  • Condensation : The aldehyde and malononitrile form a 3-cyanocoumarin intermediate.

  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using NaOH or HCl .

Optimization Data :

ParameterValue
SolventEthanol
CatalystPiperidine/AcOH (1:0.2 vol)
TemperatureReflux (78°C)
Reaction Time12–24 hours
Yield (3-cyanocoumarin)60–75%
Hydrolysis Yield80–90%

Advantages :

  • High functional group tolerance.

  • Adaptable to diverse substitution patterns .

Limitations :

  • Requires harsh hydrolysis conditions (strong base/acid).

  • Multi-step process increases purification complexity .

Raney Nickel-Mediated Reduction

A less conventional approach involves reducing 3-cyanocoumarins to 3-formylcoumarins using Raney nickel in formic acid, followed by oxidation to the carboxylic acid. While primarily used for aldehyde synthesis , this method can be extended to carboxylic acids via further oxidation (e.g., KMnO₄ or Jones reagent).

Steps :

  • Synthesis of 3-Cyanocoumarin : As described in Section 2.

  • Reduction to Aldehyde : Raney nickel catalyzes the reduction in formic acid at 80–90°C for 1–2 hours.

  • Oxidation : The aldehyde is oxidized to the carboxylic acid using aqueous KMnO₄ .

Yield Comparison :

StepYield (%)
3-Cyanocoumarin65
3-Formylcoumarin72
Carboxylic Acid85

Challenges :

  • Over-oxidation risks.

  • Requires toxic reagents (e.g., KMnO₄).

Comparative Analysis of Methods

MethodYield (%)ScalabilityGreen Metrics
Knoevenagel (Meldrum’s)85HighExcellent
Malononitrile70ModerateModerate
Raney Nickel60LowPoor

Key Findings :

  • The Knoevenagel route using Meldrum’s acid is optimal for sustainability and efficiency .

  • Malononitrile-based methods offer flexibility but require longer reaction times .

  • Raney nickel-mediated synthesis is limited by reagent toxicity and multi-step complexity .

Substrate Synthesis and Functionalization

The availability of 4,6,7-trimethylsalicylaldehyde remains a bottleneck. Two strategies address this:

Strategy 1: Directed Methylation

  • Friedel-Crafts Methylation : Treating 2-hydroxy-4-methylacetophenone with methyl iodide and AlCl₃ introduces additional methyl groups at positions 6 and 7 .

  • Yield : 40–50% (due to steric hindrance).

Strategy 2: Cross-Coupling

  • Suzuki-Miyaura coupling of bromosalicylaldehydes with trimethylboroxine offers regioselective methylation .

  • Catalyst : Pd(PPh₃)₄

  • Yield : 55–65%.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H12O4, and it has a molecular weight of 232.23 g/mol. It features a chromene backbone with three methyl groups at positions 4, 6, and 7, alongside a carboxylic acid group at position 3. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 4,6,7-trimethyl-2-oxo-2H-chromene-3-carboxylic acid exhibits several important biological activities:

  • Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest it may modulate signaling pathways associated with inflammation.
  • Antioxidant Activity : Its antioxidant properties help in scavenging free radicals, which can prevent cellular damage.
  • Antimicrobial Effects : There is evidence that compounds within the chromene family can exhibit antimicrobial activities against various pathogens.
  • Anticancer Potential : Initial studies have suggested that this compound may have anticancer properties, potentially through the inhibition of cancer cell proliferation.

Pharmaceutical Applications

Due to its biological activities, this compound has several pharmaceutical applications:

  • Drug Development : The compound's anti-inflammatory and antioxidant properties make it a candidate for developing new anti-inflammatory drugs or supplements aimed at reducing oxidative stress.
  • Cancer Therapy : Ongoing research is investigating its potential as an adjunct therapy in cancer treatment protocols due to its ability to inhibit tumor growth.
  • Antimicrobial Agents : Given its antimicrobial properties, this compound could be further explored as a basis for new antibiotics or antiseptic formulations.

Agrochemical Applications

In the realm of agrochemicals, this compound may find applications such as:

  • Pesticides : Its biological activity could be harnessed to develop natural pesticides that are less harmful to the environment compared to synthetic alternatives.
  • Plant Growth Regulators : The compound may also serve as a growth regulator in agricultural practices due to its interaction with plant signaling pathways.

Case Studies

Several studies have investigated the applications of this compound:

  • Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammation in murine models by inhibiting specific inflammatory cytokines.
  • Antimicrobial Evaluation : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Proliferation Study : Research indicated that this compound inhibited the proliferation of certain cancer cell lines through apoptosis induction.

Comparison with Similar Compounds

Table 1: Comparison of Key Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid 6-CH₃ 220.18 165–166
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 6-Cl, 8-Cl 259.04 Not reported
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Fused naphthalene ring 240.21 233–234 (dec.)
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid 7-OH 206.15 Not reported

Key Observations :

  • Methyl vs. Halogen: Methyl-substituted derivatives (e.g., 6-Methyl) exhibit lower melting points compared to halogenated analogs (e.g., 6,8-Dichloro), likely due to reduced intermolecular interactions from non-polar methyl groups .
  • Fused Ring Systems : The naphthalene-fused derivative (3-Oxo-3H-benzo[f]chromene-2-carboxylic acid) shows a higher melting point (233–234°C), attributed to enhanced π-π stacking and molecular rigidity .

Derivatization :

  • Carboxylic acid derivatives (e.g., amides, esters) are prepared via reaction with thionyl chloride to form acyl chlorides, followed by nucleophilic substitution . For example:
    • N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide : Synthesized in 74.4% yield using 3,5-dimethylaniline .

Implications for 4,6,7-Trimethyl Derivative :

  • Similar methods could be employed, substituting 2-hydroxy-4,6,7-trimethylbenzaldehyde as the starting material.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns influence crystal packing and stability.

Key Findings :

  • 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid (): Exhibits O–H···O and C–H···O interactions, forming a 3D network .
  • Methyl Substituents : The 4,6,7-trimethyl groups in the target compound may disrupt hydrogen bonding due to steric effects, leading to less dense crystal structures compared to hydroxylated analogs .

Table 2: Functional Derivatives of Chromene-3-carboxylic Acids

Derivative Type Example Compound Application Area Reference
Amide N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide Antimicrobial research
Ester Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate Phytochemical studies

Biological Activity

4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of chromene, characterized by a unique arrangement of methyl groups and a carboxylic acid functionality. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C13H12O4
  • Molecular Weight : 232.23 g/mol
  • Structure : The compound features three methyl groups at positions 4, 6, and 7 and a carboxylic acid group at position 3 of the chromene backbone.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to modulate signaling pathways associated with inflammation. Preliminary studies suggest that it may interact with enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Antioxidant Properties

The compound has demonstrated notable antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The presence of the carbonyl and carboxylic acid functional groups in its structure may contribute to its ability to scavenge free radicals.

Antimicrobial Activity

In vitro studies have suggested that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy appears to be linked to its structural characteristics, which may enhance its interaction with microbial cell membranes.

Anticancer Potential

This compound has been evaluated for its anticancer effects. Studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Its interactions with specific molecular targets involved in cancer progression are currently under investigation .

Case Studies and Experimental Data

  • Anti-inflammatory Mechanisms :
    • A study utilizing enzyme inhibition assays revealed that the compound significantly inhibited COX-2 activity with an IC50 value indicative of its potential as an anti-inflammatory agent.
  • Antioxidant Activity :
    • The DPPH radical scavenging assay demonstrated that the compound exhibited a high percentage of inhibition compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Efficacy :
    • In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had a minimum inhibitory concentration (MIC) in the low micromolar range, indicating strong antimicrobial activity.
  • Anticancer Activity :
    • Cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced significant cell death at concentrations lower than those required for normal cells, suggesting selective toxicity towards cancer cells .

Comparative Analysis

Compound NameMolecular FormulaActivity TypeIC50/ MIC
This compoundC13H12O4Anti-inflammatoryIC50: 10 µM
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylateC11H10O5AntioxidantIC50: 15 µM
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acidC11H10O5AntimicrobialMIC: 25 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Alkylation of a pre-functionalized coumarin precursor (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde) using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce methyl groups at positions 4, 6, and 7 .

Oxidation : Conversion of the aldehyde group to a carboxylic acid via oxidation using sodium chlorite (NaClO₂) in the presence of sulfamic acid and a buffered system (e.g., phosphate buffer, pH 6–7) to prevent over-oxidation .

Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (e.g., acetone/water) to isolate high-purity crystals .

Q. How is the structure of this compound confirmed after synthesis?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.1–2.5 ppm in ¹H NMR; δ ~20–25 ppm in ¹³C NMR) and the carboxylic acid (δ ~12–13 ppm in ¹H NMR; δ ~170 ppm in ¹³C NMR). Coumarin ring protons appear as distinct aromatic signals (δ ~6.5–8.0 ppm) .
  • HRMS : Exact mass confirmation (e.g., calculated [M+H]⁺ = 263.0924; observed = 263.0921) .
  • FT-IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR : To identify rotational barriers (e.g., hindered rotation of methyl groups) .
  • COSY/HSQC Experiments : To assign coupling patterns and differentiate overlapping signals .
  • Crystallographic Validation : Single-crystal X-ray diffraction to confirm regiochemistry and resolve ambiguities in methyl group positions .

Q. What strategies optimize regioselective methylation of the chromene ring?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer methylation to specific positions, followed by removal .
  • Steric Control : Use bulky bases (e.g., DBU) or solvents (e.g., THF) to favor methylation at less hindered sites .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) to predict reactive sites based on electron density maps .

Q. How can the compound’s electronic properties be studied for photochemical applications?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λₘₐₓ in solvents of varying polarity (e.g., ethanol vs. DMSO) to assess solvatochromism. Typical coumarin derivatives show λₘₐₓ ~300–400 nm .
  • Cyclic Voltammetry : Determine HOMO/LUMO levels using a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference) .

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